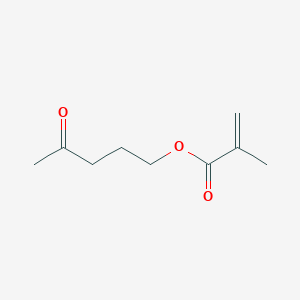
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate is an organic compound that features a butyl ester group attached to a propanoate backbone, with a tert-butylphenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2R)-2-(4-tert-butylphenoxy)propanoate typically involves the esterification of (2R)-2-(4-tert-butylphenoxy)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl (2R)-2-(4-tert-butylphenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-(4-tert-butylphenoxy)propanoic acid, which can then interact with enzymes or receptors in biological systems. The tert-butylphenoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Butyl (2R)-2-(4-methylphenoxy)propanoate: Similar structure but with a methyl group instead of a tert-butyl group.
Butyl (2R)-2-(4-ethylphenoxy)propanoate: Contains an ethyl group instead of a tert-butyl group.
Butyl (2R)-2-(4-isopropylphenoxy)propanoate: Features an isopropyl group in place of the tert-butyl group.
Uniqueness
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
197158-50-2 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
butyl (2R)-2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C17H26O3/c1-6-7-12-19-16(18)13(2)20-15-10-8-14(9-11-15)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3/t13-/m1/s1 |
Clave InChI |
PUAGTIVBMUBGOQ-CYBMUJFWSA-N |
SMILES isomérico |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)

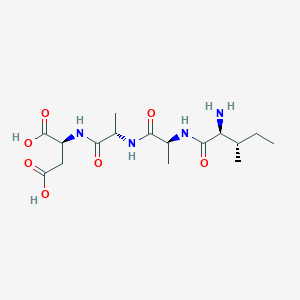
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)


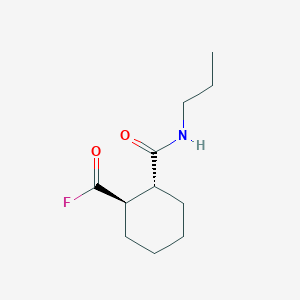
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
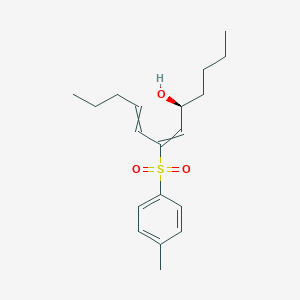
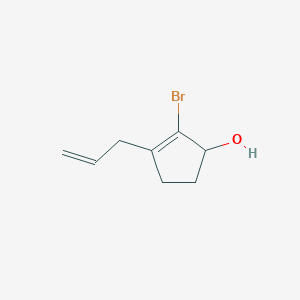
![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
